Orthosulfamuron

Catalog No.
S640990
CAS No.
213464-77-8
M.F
C16H20N6O6S
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orthosulfamuron

CAS Number

213464-77-8

Product Name

Orthosulfamuron

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide

Molecular Formula

C16H20N6O6S

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C16H20N6O6S/c1-22(2)14(23)10-7-5-6-8-11(10)20-29(25,26)21-16(24)19-15-17-12(27-3)9-13(18-15)28-4/h5-9,20H,1-4H3,(H2,17,18,19,21,24)

InChI Key

UCDPMNSCCRBWIC-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Solubility

In n-heptane 0.23, xylene 129.8 (both in mg/L, 20 °C). In acetone 19.5, ethyl acetate 3.3, 1,2-dichloromethane 56.0, methanol 8.3 ( all in g/L, 20 °C)
In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5)

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Mode of Action and Herbicidal Activity

Orthosulfamuron acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, vital for plant growth and development. Inhibition of ALS disrupts amino acid production, ultimately leading to cell death and weed control. Research focuses on understanding the specific mechanisms of orthosulfamuron binding to ALS and its impact on different plant species [].

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of orthosulfamuron is critical for assessing its potential impact on ecosystems. Research in this area investigates factors influencing the breakdown of orthosulfamuron in soil and water, including:

  • Hydrolysis: Studies examine the rate at which orthosulfamuron degrades through chemical reactions with water under different pH conditions [].
  • Biodegradation: Research explores the role of microorganisms in breaking down orthosulfamuron in the environment.
  • Photolysis: Studies investigate the impact of sunlight on the degradation of orthosulfamuron [].

These studies provide valuable information for environmental risk assessment and developing strategies to minimize potential negative impacts.

Residue Analysis and Food Safety

As orthosulfamuron is used in agriculture, ensuring its safe application and minimal presence in food products is crucial. Research in this area focuses on developing reliable methods for:

  • Extracting and analyzing orthosulfamuron residues in rice grains and straw [].
  • Determining the persistence of orthosulfamuron in different rice varieties and under various environmental conditions.
  • Establishing safe residue limits for orthosulfamuron in rice to ensure food safety for consumers.

Orthosulfamuron is a chemical compound with the molecular formula C16H20N6O6S. It belongs to the class of sulfonylurea herbicides, which are widely used in agriculture for their effectiveness in controlling various weeds. The compound works primarily by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts normal plant growth, leading to the death of targeted weed species while being relatively safe for many crops when applied correctly .

Orthosulfamuron acts as a pre-emergent and post-emergent herbicide by inhibiting the plant enzyme acetolactate synthase (ALS) []. This enzyme plays a vital role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) required for plant growth []. By inhibiting ALS, orthosulfamuron disrupts amino acid production, ultimately leading to stunted growth and death of susceptible weeds [].

Orthosulfamuron can be synthesized through a specific reaction involving N,N-dimethyl 2-sulfamoylchloride benzcarbamate and 2-amino-4,6-dimethoxypyrimidine, typically in the presence of a base. The reaction pathway involves nucleophilic substitution where the amine group of the pyrimidine compound attacks the sulfonyl chloride, leading to the formation of orthosulfamuron .

Additionally, orthosulfamuron exhibits hydrolytic stability; it hydrolyzes at low pH levels but remains stable at higher pH levels. This property is significant as it affects its environmental persistence and mobility in soil .

As an acetolactate synthase inhibitor, orthosulfamuron exhibits potent herbicidal activity against a variety of broadleaf and grassy weeds. Its mode of action involves blocking the synthesis of essential amino acids, which are vital for plant growth and development. This selective toxicity allows it to effectively control weeds without significantly harming crops that are tolerant to sulfonylureas .

In terms of environmental impact, orthosulfamuron is moderately mobile in soil and has an affinity for organic carbon, which can lead to groundwater concerns, especially in alkaline sandy soils .

The synthesis of orthosulfamuron can be summarized as follows:

  • Starting Materials: N,N-dimethyl 2-sulfamoylchloride benzcarbamate and 2-amino-4,6-dimethoxypyrimidine.
  • Reaction Conditions: The reaction is conducted in a suitable solvent with a base to facilitate nucleophilic attack.
  • Product Isolation: After completion, the product is purified through standard techniques such as crystallization or chromatography.

This method highlights its synthetic accessibility and potential for large-scale production in agricultural applications .

Orthosulfamuron is primarily used as a herbicide in agricultural practices. Its applications include:

  • Weed Control: Effective against a range of broadleaf and grassy weeds.
  • Crop Protection: Utilized in various crops that are tolerant to sulfonylureas.
  • Environmental Monitoring: Its residues can be analyzed in agricultural products to ensure safety and compliance with regulatory standards .

Studies on orthosulfamuron have indicated its interactions with various soil components and biological systems. For instance:

  • Soil Mobility: It shows moderate mobility, which raises concerns regarding leaching into groundwater.
  • Ecotoxicology: Research has been conducted on its effects on non-target organisms, including aquatic life and beneficial insects .

These interaction studies are crucial for understanding its environmental impact and ensuring safe usage in agricultural settings.

Orthosulfamuron shares similarities with other sulfonylurea herbicides but also exhibits unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sulfometuron methylC12H15N5O4SFast degradation rate in soil
Chlorimuron ethylC15H16ClN5O4SMore effective against certain grass species
Metsulfuron methylC15H16N4O6SBroader spectrum of weed control

Orthosulfamuron is unique due to its specific action on acetolactate synthase and its moderate mobility in soil, making it effective yet potentially concerning regarding groundwater contamination .

Color/Form

Very fine white powder with a tendency to form clumps

XLogP3

1.6

Boiling Point

Decomposes before boiling

Density

1.48 at 22.0 °C

LogP

log Kow = 1.31 (pH 7); 2.02 (pH 4); <0.3 (pH 9)

Melting Point

157 °C

UNII

RO0AIV9EYN

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.4X10-7 mm Hg at 20 °C at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

213464-77-8

Wikipedia

Orthosulfamuron

Biological Half Life

In a series of rat metabolism studies, [14C-U-phenyl] IR5878 or [14C-5-pyrimidinyl] IR5878 in 0.5% aqueous carboxymethycellulose (radiochemical purity >97%) was administered by gavage to Sprague Dawley rats. In the preliminary study, 2 rats/sex received a single 250 mg/kg dose. In the main study, 4 rats/sex/dose received a single dose of 5 or 1000 mg/kg or 14 daily doses at 5 mg/kg (non-radioactive) followed by a single radioactive dose (5 mg/kg) on day 15. Additionally, a biliary excretion study was performed where 4 males and 7 females received a single dose at 5 mg/kg. ... The half-life was similar regardless of sex, dose, or number of doses (8.9-13.3 hr), with the exception of the females treated with a single 5 mg/kg dose of [14C-5- pyrimidinyl] IR5878 (16.7 hr). ...

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Orthosulfamuron can be synthesized by reaction of N,N-dimethyl 2-sulfamoylchloride benzcarbamate with 2-amino-4,6-dimethoxypyrimidine in the presence of a base.

Analytic Laboratory Methods

Product by reversed phase high performance liquid chromatography with uv-DAD /ultraviolet-diode array detector/. Residues in rice, soil, sediment and water by lc-ms-ms. Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Store in cool, dry place ... Adequately ventilated premises.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Modify: 2023-08-15

Explore Compound Types